molecular formula C23H18N2O4S B281304 N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

Cat. No. B281304
M. Wt: 418.5 g/mol
InChI Key: VXABOCGDPOQZQE-DAFNUICNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and binding interactions.

Mechanism of Action

The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves its binding to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to exposed hydrophobic patches on the protein surface, resulting in a shift in its fluorescence spectrum. This shift is due to the increased polarity of the N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide environment upon binding to the protein. The magnitude of the shift is proportional to the amount of exposed hydrophobic surface area on the protein.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its ability to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a sensitive probe that can detect subtle changes in protein structure. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is also relatively easy to use and can be added directly to protein samples. The main limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its specificity for hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may not bind to all hydrophobic regions of a protein, and its binding may be affected by the presence of other molecules in the solution.

Future Directions

There are several future directions for the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in scientific research. One area of research is the development of new fluorescent dyes that can bind to specific regions of proteins. Another area of research is the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in combination with other probes to study protein interactions and dynamics. Finally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may be used in the development of new drugs that target hydrophobic regions of proteins.

Synthesis Methods

The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves the reaction of 3-anilino-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been widely used in scientific research to study protein folding, stability, and binding interactions. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to hydrophobic regions of proteins, resulting in a shift in its fluorescence spectrum. This shift can be used to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.

properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21-

InChI Key

VXABOCGDPOQZQE-DAFNUICNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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